molecular formula C20H31NO3 B14242506 2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine CAS No. 243972-05-6

2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine

Cat. No.: B14242506
CAS No.: 243972-05-6
M. Wt: 333.5 g/mol
InChI Key: QPDFMYMISLJPLH-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine: is an organic compound belonging to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and an ethoxy group attached to a phenyl ring, which is further substituted with an oxirane (epoxide) group. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane group, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can target the oxirane group, converting it into a diol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane group can be opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to open the oxirane ring.

Major Products:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of amino alcohols or thioethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups. Its unique structure allows for selective reactions at different sites, making it valuable in synthetic chemistry.

Biology and Medicine: In biological research, the compound can be used as a probe to study enzyme mechanisms, particularly those involving epoxide hydrolases

Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine involves its interaction with molecular targets through its functional groups. The oxirane group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The piperidine ring and methyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A simpler analog without the ethoxy and phenyl groups.

    2,2,6,6-Tetramethylpiperidine 1-oxyl: A related compound with an oxyl radical instead of the oxirane group.

Uniqueness: The presence of the oxirane group in 2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine distinguishes it from other similar compounds. This functional group imparts unique reactivity, allowing the compound to participate in specific chemical reactions that are not possible with its analogs. Additionally, the combination of the piperidine ring with the phenyl and ethoxy groups provides a unique steric and electronic environment, enhancing its utility in various applications.

Properties

CAS No.

243972-05-6

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-[1-[4-(oxiran-2-ylmethoxy)phenyl]ethoxy]piperidine

InChI

InChI=1S/C20H31NO3/c1-15(24-21-19(2,3)11-6-12-20(21,4)5)16-7-9-17(10-8-16)22-13-18-14-23-18/h7-10,15,18H,6,11-14H2,1-5H3

InChI Key

QPDFMYMISLJPLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2CO2)ON3C(CCCC3(C)C)(C)C

Origin of Product

United States

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